N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bond Studies
N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide and similar compounds have been studied for their hydrogen bonding properties. For example, Romero and Margarita (2008) synthesized compounds with similar structures to understand the formation of intra- and intermolecular hydrogen bonds in solution, as well as the electronic behavior of these bonds. These studies are crucial in understanding the chemical interactions and stability of such compounds (Romero & Margarita, 2008).
Synthesis and Pharmacological Assessment
Rani, Pal, Hegde, and Hashim (2016) explored the synthesis of acetamide derivatives, including those with phenoxy-N-(1-phenylethyl)acetamide nucleus, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These studies highlight the pharmaceutical applications of such compounds (Rani et al., 2016).
Chemoselective Acetylation
Magadum and Yadav (2018) investigated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This study is significant for understanding the chemical processing and synthesis of medically relevant compounds (Magadum & Yadav, 2018).
Synthesis of Novel Compounds
Gao Yonghong (2009) synthesized N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, showing the process of creating new chemical entities with potential applications in various scientific fields (Gao Yonghong, 2009).
Agonistic Activity Against Receptors
Maruyama et al. (2012) prepared compounds including N-phenyl-(2-aminothiazol-4-yl)acetamides, showing agonistic activity against human β3-adrenergic receptors. This study contributes to understanding the potential therapeutic applications of these compounds (Maruyama et al., 2012).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-tert-butylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-11-14(20)9-10-16(13)21-18(22)12-23-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCVEUJZTCQPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159016 | |
Record name | N-(4-Amino-2-methylphenyl)-2-[2-(1,1-dimethylethyl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020058-13-2 | |
Record name | N-(4-Amino-2-methylphenyl)-2-[2-(1,1-dimethylethyl)phenoxy]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020058-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-2-methylphenyl)-2-[2-(1,1-dimethylethyl)phenoxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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